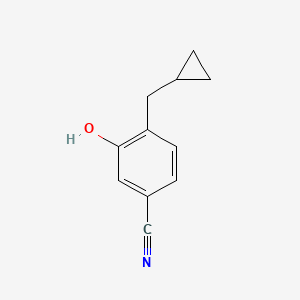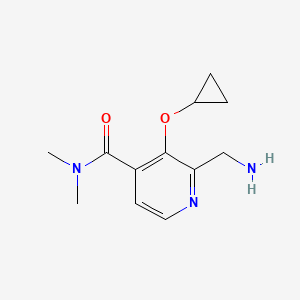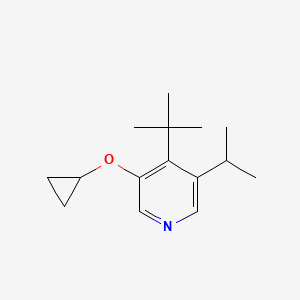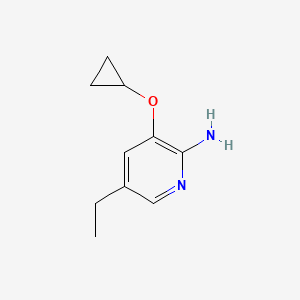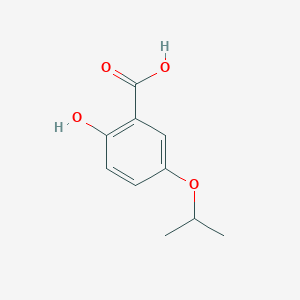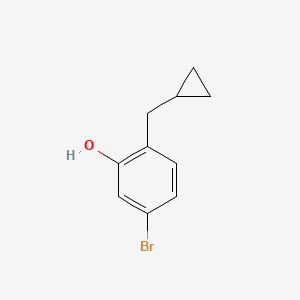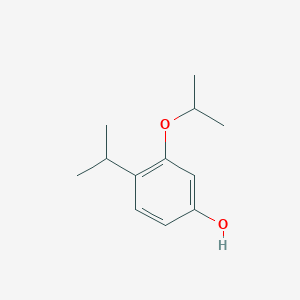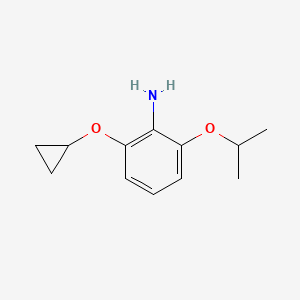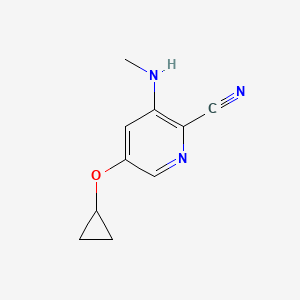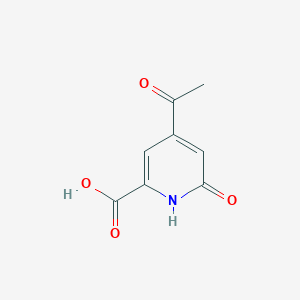
4-Acetyl-6-hydroxypyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-6-hydroxypyridine-2-carboxylic acid is a compound of significant interest in the fields of organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique chemical structure, which includes a pyridine ring substituted with acetyl, hydroxyl, and carboxylic acid groups. This compound is slightly soluble in water and is typically found in a white to cream powder form .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4-Acetyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and acetic anhydride for acetylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
4-Acetyl-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . In chemistry, it serves as a chelating ligand with potential complexing ability, making it useful in the preparation of metal complexes . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways .
作用機序
The mechanism of action of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. It exhibits enol-keto tautomerism and acts as a chelating ligand, forming complexes with metal ions . This complexing ability can influence various biochemical processes and pathways, contributing to its effects in biological systems.
類似化合物との比較
Similar Compounds: Similar compounds to 4-Acetyl-6-hydroxypyridine-2-carboxylic acid include 6-Hydroxypyridine-2-carboxylic acid and 4-Hydroxypyridine-2-carboxylic acid . These compounds share structural similarities, such as the presence of hydroxyl and carboxylic acid groups on the pyridine ring.
Uniqueness: What sets this compound apart is the presence of the acetyl group, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs .
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
4-acetyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-6(8(12)13)9-7(11)3-5/h2-3H,1H3,(H,9,11)(H,12,13) |
InChIキー |
RSLTXKHCLSNUHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)NC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



